![molecular formula C12H18BrNO B1443374 2-[(4-ブロモベンジル)-イソプロピルアミノ]-エタノール CAS No. 867333-39-9](/img/structure/B1443374.png)
2-[(4-ブロモベンジル)-イソプロピルアミノ]-エタノール
概要
説明
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a brominated benzyl group attached to an isopropyl-amino-ethanol moiety
科学的研究の応用
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely to be proteins or enzymes that interact with the benzylic position of the molecule . The benzylic position is a specific location on a benzene ring where a carbon is bonded to both the ring and another group . This position is often involved in reactions due to its unique chemical properties .
Mode of Action
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol interacts with its targets through a series of chemical reactions. One key reaction involves the bromine atom at the benzylic position. In this reaction, a free radical mechanism is initiated, where the bromine atom is removed, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule can then undergo further reactions .
Biochemical Pathways
The biochemical pathways affected by 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely related to the functions of the target proteins or enzymes. These pathways could involve the transfer of the bromine atom or the formation of succinimide . The downstream effects of these reactions could include changes in the activity of the target proteins or enzymes, potentially altering cellular processes .
Pharmacokinetics
The ethanol group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .
Result of Action
The molecular and cellular effects of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol’s action would depend on the specific targets and pathways it affects. For instance, if the compound targets an enzyme involved in a critical cellular process, its action could result in changes in that process. This could potentially lead to observable effects at the cellular level .
Action Environment
The action, efficacy, and stability of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Similarly, the presence of other molecules could influence the compound’s stability or its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzyl alcohol, undergoes bromination to form 4-bromo-benzyl alcohol.
Protection: The hydroxyl group of 4-bromo-benzyl alcohol is protected using a suitable protecting group.
Amidation: The protected 4-bromo-benzyl alcohol is then reacted with isopropylamine to form the corresponding amide.
Deprotection: The protecting group is removed to yield 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-[(4-Bromo-benzyl)-isopropyl-amino]-acetone.
Reduction: Formation of 2-[(4-Hydroxy-benzyl)-isopropyl-amino]-ethanol.
Substitution: Formation of 2-[(4-Azido-benzyl)-isopropyl-amino]-ethanol.
類似化合物との比較
Similar Compounds
- 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol
- 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol
- 2-[(4-Methyl-benzyl)-isopropyl-amino]-ethanol
Uniqueness
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and the ability to form halogen bonds. This makes it particularly useful in applications where specific interactions with biological targets are required.
特性
IUPAC Name |
2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDWDJDPQOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211175 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-39-9 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867333-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)

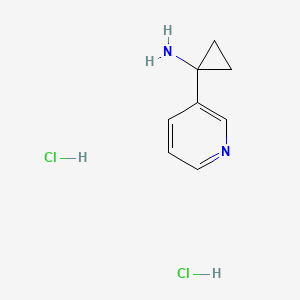
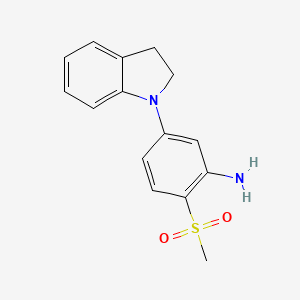
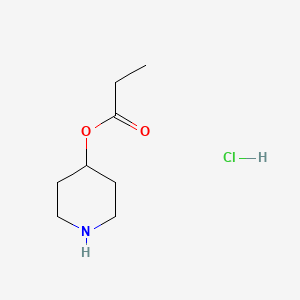
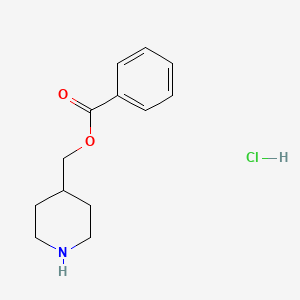

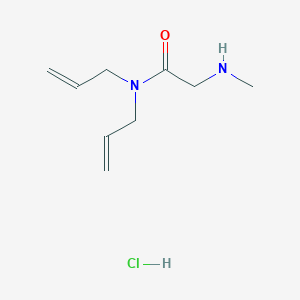
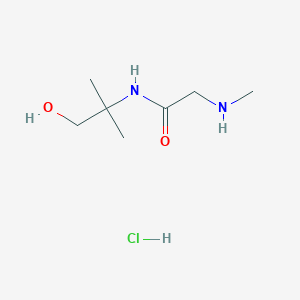

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

